molecular formula C10H7F2N B1583492 1-(2,4-Difluorophenyl)-1h-pyrrole CAS No. 125126-63-8

1-(2,4-Difluorophenyl)-1h-pyrrole

Cat. No.: B1583492
CAS No.: 125126-63-8
M. Wt: 179.17 g/mol
InChI Key: ZAZINVQEIDWJRC-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1h-pyrrole is a useful research compound. Its molecular formula is C10H7F2N and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Substitution Reactions

  • Pyrrole derivatives, including 1-(2,4-Difluorophenyl)-1H-pyrrole, have been explored for their reactivity in electrophilic substitution reactions. A study by Hrnčariková and Végh (2003) demonstrated the synthesis of 1-pentafluorophenyl-1H-pyrrole and its electrophilic substitution reactions, including formylation and acetylations (Hrnčariková & Végh, 2003).

Anti-inflammatory Applications

  • Pyrrole compounds have shown potential in pharmacological activities, particularly in anti-inflammatory applications. Dholakia (2023) synthesized and screened a series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives for anti-inflammatory activity (Dholakia, 2023).

Electronically Intercommunicating Iron Centers

  • The electronic and structural properties of pyrrole derivatives, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, have been investigated for applications in electronically intercommunicating iron centers. This research by Hildebrandt, Schaarschmidt, and Lang (2011) provides insights into electron delocalization and electrochemical properties of these compounds (Hildebrandt et al., 2011).

Anion Receptors

  • Pyrrole derivatives have been used to create neutral anion receptors with augmented affinities and enhanced selectivities. Anzenbacher et al. (2000) described using 3,4-difluoro-1H-pyrrole for preparing anion receptors with significantly improved affinity for anions like fluoride, chloride, and dihydrogen phosphate (Anzenbacher et al., 2000).

Electrochromic Device Applications

  • The copolymerization of pyrrole derivatives has been explored for electrochromic device applications. Camurlu et al. (2008) demonstrated the use of 1-(perfluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole in creating polymers with distinct color changes, applicable in electrochromic devices (Camurlu et al., 2008).

Corrosion Inhibition

  • New pyrrole derivatives have shown efficacy as corrosion inhibitors. Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative and demonstrated its inhibition efficiency on steel surfaces, highlighting its potential in corrosion protection applications (Louroubi et al., 2019).

Properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZINVQEIDWJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016723
Record name 1-(2,4-difluorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125126-63-8
Record name 1-(2,4-Difluorophenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125126-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-difluorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole, 1-(2,4-difluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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